![molecular formula C8H5BrF3N3 B1487239 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine CAS No. 2231676-49-4](/img/structure/B1487239.png)
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Overview
Description
The compound “5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would be based on a pyridine ring, which is a six-membered ring with alternating double and single bonds, similar to benzene but with a nitrogen atom replacing one carbon atom . The bromo, trifluoromethyl, diazirinyl, and methyl groups would be attached at the 5, 3, 3, and 4 positions of the pyridine ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl and bromo groups, and the electron-donating methyl group. The diazirinyl group could potentially undergo photolysis upon exposure to light to generate reactive intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring would make it relatively stable and aromatic. The electronegative trifluoromethyl and bromo groups would likely make the compound somewhat polar .Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a probe in chemical biology research, given the presence of the photoreactive diazirinyl group .
properties
IUPAC Name |
5-bromo-4-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-2-6(13-3-5(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFIEKCGFANDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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